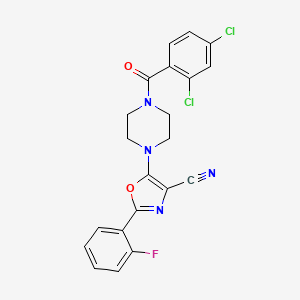

![molecular formula C12H20N2O B2361932 1-[(3,5-二甲基-1H-吡唑-1-基)甲基]环己醇 CAS No. 87581-63-3](/img/structure/B2361932.png)

1-[(3,5-二甲基-1H-吡唑-1-基)甲基]环己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is a compound that contains a cyclohexanol group attached to a 3,5-dimethylpyrazole group via a methylene bridge . The 3,5-dimethylpyrazole group is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

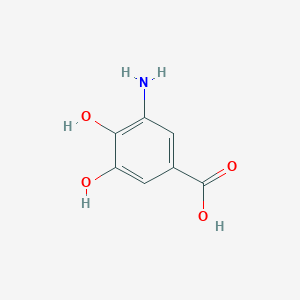

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of the 3,5-dimethylpyrazole group include a white solid appearance, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .科学研究应用

- Synthesis : The ligands are synthesized via alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF .

- Structure : The crystalline structure of one compound was determined by single-crystal X-ray diffraction, revealing the arrangement of atoms in the ligand .

- Catecholase Activity : In situ complexes of these multidentate ligands can oxidize catechol substrates. Notably, complex L1/Cu(CH3COO)2 exhibits the highest activity, converting catechol to its corresponding quinone .

- DFT Calculations : Theoretical calculations predict the geometry of organometallic complexes formed by these ligands and copper (II) ions .

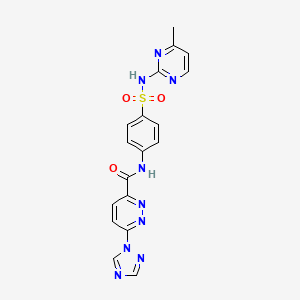

Antipromastigote Activity

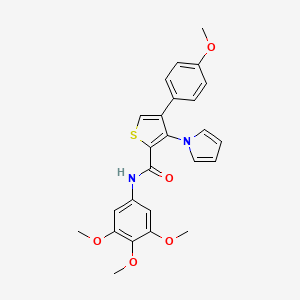

Compound 13, derived from this molecule, shows potent in vitro antipromastigote activity. Molecular simulations indicate favorable binding in the LmPTR1 pocket, suggesting its potential as an antileishmanial agent .

Ring Opening Reactions and Complexes

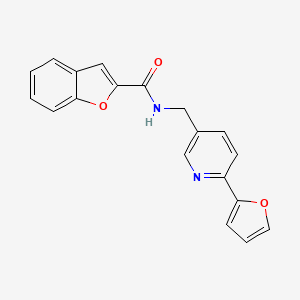

Co(II), Zn(II), and Cd(II) complexes supported by ligands containing the (3,5-dimethylpyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine moiety were synthesized. These complexes may have applications in catalysis and coordination chemistry .

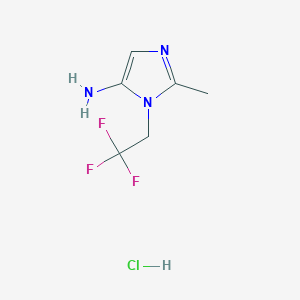

Therapeutic Potential

While not directly related to the compound itself, imidazole-containing compounds (which share structural similarities) have been investigated for their therapeutic potential. These studies explore applications in medicine and drug development .

作用机制

Target of Action

Compounds containing the 3,5-dimethylpyrazole moiety have been found to interact with a variety of biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and permeability.

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol. For instance, the compound’s thermal stability could affect its efficacy .

安全和危害

未来方向

属性

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMBNEPIUAUAAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2(CCCCC2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)

![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)